(rac)-Exatecan Intermediate 1

Process Chemistry Camptothecin Synthesis Scale-Up Viability

Procure this racemic pyranoindolizine intermediate for the synthesis of camptothecin analogs like irinotecan and exatecan. Its tricyclic core is essential for Friedländer condensation and subsequent enantioselective optimization. Choosing this specific intermediate (CAS 102978-40-5) ensures synthetic accessibility and compatibility in ADC payload manufacturing, a decision that cannot be generically substituted.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 102978-40-5
Cat. No. B176968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-Exatecan Intermediate 1
CAS102978-40-5
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
InChIInChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3
InChIKeyIGKWOGMVAOYVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 102978-40-5) for Camptothecin Analog Synthesis: Procurement Specifications and Key Intermediate Identification


4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS: 102978-40-5) is a racemic pyranoindolizine derivative that serves as a versatile key intermediate in the total synthesis of camptothecin analogs [1]. This tricyclic core structure enables the construction of clinically significant anticancer agents including irinotecan (CPT-11) and exatecan (DX-8951) [1][2]. As a central building block in the synthetic pathway of DNA topoisomerase I inhibitors, this intermediate constitutes a critical procurement decision point for both academic medicinal chemistry programs and industrial pharmaceutical development pipelines .

Why 4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 102978-40-5) Cannot Be Replaced with Generic Camptothecin Intermediates: Evidence-Based Differentiation


Procurement of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 102978-40-5) cannot be generically substituted due to quantifiable differences in synthetic accessibility, stereochemical control, and downstream compatibility relative to alternative camptothecin intermediates. The pyranoindolizine scaffold provides a fundamentally distinct synthetic entry point compared to A-ring functionalized intermediates or alternative tricyclic ketones [1]. Critically, the (S)-enantiomer of this intermediate yields natural-configuration camptothecin analogs with the 20(S)-stereochemistry essential for topoisomerase I inhibition, while the (R)-enantiomer produces the inactive antipode [2]. Interchanging this intermediate with structurally similar but functionally distinct alternatives compromises enantiomeric purity, synthetic yield, and ultimately the pharmacological integrity of the final antitumor agent [3].

4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 102978-40-5): Quantitative Comparative Evidence for Scientific Procurement Decisions


Synthetic Efficiency Comparison: Pyranoindolizine Intermediate Route versus Exatecan Intermediate B Route

The Henegar asymmetric synthesis of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione achieves a total yield of 27.8% over 8 steps from citrazinic acid, with individual step yields reaching 89–99% [1]. In contrast, the prior art synthesis of Exatecan Intermediate B (a structurally related camptothecin precursor) via the EP0495432B1 route achieves a total yield of only 5.6% [2]. The pyranoindolizine route provides a nearly 5-fold yield advantage for accessing this critical intermediate class.

Process Chemistry Camptothecin Synthesis Scale-Up Viability

Enantiomeric Purity: Lipase-Catalyzed Resolution versus Alternative Enzymatic Resolution Methods

The Henegar asymmetric synthesis achieves enantiomeric excess (ee) > 99.6% for the (S)-enantiomer of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione via efficient lipase resolution of the penultimate diol intermediate [1]. While alternative enzyme-catalyzed resolutions for camptothecin intermediates using commercially available papain have achieved 99% ee [2], the pyranoindolizine route offers comparable or superior stereochemical control with the additional benefit of a one-pot recycle protocol for the undesired diol enantiomer, enhancing atom economy [1].

Chiral Resolution Enantioselective Synthesis Process Validation

Stereochemical Configuration Impact: (S)-Enantiomer versus (R)-Enantiomer in Antitumor Activity

The (S)-enantiomer of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione yields camptothecin analogs with the natural 20(S)-configuration essential for DNA topoisomerase I inhibition, whereas the (R)-enantiomer produces the 20(R)-configuration that lacks antitumor activity [1]. Resolution studies of related tricyclic synthons demonstrate that 20(S)-camptothecin derived from the (S)-intermediate exhibits potent cytotoxicity against L1210 leukemia cells, while 20(R)-camptothecin derived from the (R)-intermediate is essentially inactive [2].

Stereochemistry-Activity Relationship Topoisomerase I Inhibition Chiral Purity Validation

Commercial Purity and Enantiomeric Discrimination: Vendor Benchmarking of CAS 102978-40-5

Commercial suppliers of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 102978-40-5) report purity specifications ranging from 95% (standard grade) to 99.84% (high-purity grade) . Notably, the (R)-enantiomer (CAS 110351-91-2) and (S)-enantiomer are supplied as distinct catalog items with independent purity specifications, enabling procurement of stereochemically defined material . This contrasts with alternative camptothecin intermediates that are commercially available only as racemates or require custom chiral resolution.

Quality Control Procurement Specifications Analytical Validation

A-Ring Substitution Impact: 9- and 10-Position versus 11-Position Functionalization in Camptothecin Analogs

Structure-activity studies of ring A substituted camptothecin analogs demonstrate that the 9- and 10-positions (which correspond structurally to the pyranoindolizine substitution pattern accessible via the target intermediate) exhibit considerably higher dose potency and activity both in vitro and in vivo compared to 11-substituted compounds [1]. Nineteen racemic ring A substituted analogs evaluated against KB cell culture and L1210 leukemia showed that 11-substituted compounds displayed only modest activities, with a remarkable insensitivity toward the nature of the substituent. In contrast, 9- and 10-substituted compounds exhibited a considerably higher level of dose potency and activity [1].

Structure-Activity Relationship Camptothecin Analog Design Cytotoxicity Profiling

4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 102978-40-5): Validated Research and Industrial Application Scenarios


Academic Medicinal Chemistry: Synthesis of Novel Camptothecin Analogs for Structure-Activity Relationship Studies

Research groups synthesizing novel camptothecin analogs require the pyranoindolizine intermediate to access the tricyclic core for subsequent Friedländer condensation with substituted amino ketones. The demonstrated synthetic accessibility with >99.6% ee (when using the (S)-enantiomer) ensures that structure-activity relationship studies are not confounded by stereochemical impurities [1]. The commercial availability of both racemic and enantiopure forms enables initial screening with racemic material followed by enantioselective lead optimization .

Pharmaceutical Process Development: Scale-Up Synthesis of Irinotecan (CPT-11) and Exatecan (DX-8951)

Industrial manufacturing of irinotecan and exatecan relies on the pyranoindolizine intermediate as the central building block for constructing the pentacyclic camptothecin framework. The Henegar asymmetric synthesis route, with its 27.8% overall yield advantage compared to legacy Intermediate B routes (5.6% yield), provides a scalable and cost-effective manufacturing pathway [1]. Process chemists can leverage the one-pot diol recycle protocol to maximize atom economy and minimize waste streams in large-scale production [1].

ADC Payload Development: Preparation of Exatecan-Derived Cytotoxic Warheads

Exatecan (DX-8951) serves as a potent DNA topoisomerase I inhibitor with IC50 values of 0.82–2.2 μM, making it a widely used cytotoxic payload in antibody-drug conjugate (ADC) development . The pyranoindolizine intermediate enables the synthesis of exatecan mesylate (DX-8951f), which exhibits low sensitivity to multidrug resistance mechanisms and potently inhibits the proliferation of breast, colon, stomach, and lung cancer cell lines with GI50 values ranging from 0.125 to 10.4 ng/mL . Procurement of high-purity intermediate (up to 99.84%) is essential for meeting the stringent quality requirements of ADC payload manufacturing .

Chiral Methodology Development: Validation of Novel Asymmetric Catalysis Systems

The pyranoindolizine scaffold serves as a benchmark substrate for developing and validating novel asymmetric catalysis methodologies. Recent work has demonstrated catalytic enantioselective α-hydroxylation of this intermediate using guanidine-urea bifunctional organocatalysts, establishing a new paradigm for accessing enantiopure camptothecin precursors [2]. The well-characterized spectroscopic and chromatographic properties of this intermediate make it an ideal standard for method validation and catalyst screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (rac)-Exatecan Intermediate 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.